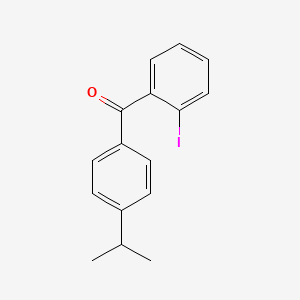

2-Iodo-4'-isopropylbenzophenone

Description

2-Iodo-4'-isopropylbenzophenone is a halogenated benzophenone derivative characterized by an iodine atom at the 2-position of one benzene ring and an isopropyl group at the 4'-position of the adjacent ring. Benzophenones of this class are often utilized as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The iodine substituent introduces significant steric bulk and polarizability, which can influence reactivity in cross-coupling reactions or serve as a heavy atom in crystallography.

Propriétés

IUPAC Name |

(2-iodophenyl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-11(2)12-7-9-13(10-8-12)16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIVOHWHOLFJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4’-isopropylbenzophenone typically involves the iodination of 4’-isopropylbenzophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 2-Iodo-4’-isopropylbenzophenone can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Iodo-4’-isopropylbenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of various substituted benzophenones.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Applications De Recherche Scientifique

2-Iodo-4’-isopropylbenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Iodo-4’-isopropylbenzophenone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues: Halogen Position and Alkyl Substituents

Key structural analogs include:

- 3-Iodo-4'-isopropylbenzophenone: Differs in iodine placement (3-position vs. 2-position), altering electronic distribution and steric accessibility. The 2-iodo isomer may exhibit higher reactivity in electrophilic substitutions due to proximity to the ketone group .

- 3,5-Difluoro-4'-isopropylbenzophenone: Fluorine atoms at 3- and 5-positions enhance electronegativity and metabolic stability compared to iodine, favoring applications in drug design where oxidative resistance is critical .

Physicochemical Properties

Notes:

- Iodo derivatives generally exhibit lower solubility in polar solvents due to iodine’s polarizability and larger atomic radius.

- Fluorinated analogs (e.g., 3,5-difluoro) display higher volatility and thermal stability, making them preferable in high-temperature applications .

Reactivity and Stability

- Halogen Influence: Iodine’s weak C–I bond (vs. C–F or C–Cl) renders this compound more reactive in Ullmann or Suzuki-Miyaura couplings. In contrast, fluorinated analogs (e.g., 3,5-difluoro) resist oxidative degradation, enhancing shelf-life .

- Biotransformation Potential: Evidence from halolactone studies () suggests iodinated compounds are more amenable to microbial hydroxylation than chlorinated analogs, hinting at possible metabolic pathways for iodobenzophenones in environmental or biological systems .

Research Findings and Implications

- Synthetic Challenges : Introducing iodine at the 2-position may require directed ortho-metalation or electrophilic iodination, whereas fluorine incorporation often demands Balz-Schiemann or halogen-exchange reactions .

- Environmental Impact: Iodinated benzophenones may persist less in ecosystems compared to chlorinated analogs but require scrutiny due to bioaccumulation risks .

Activité Biologique

2-Iodo-4'-isopropylbenzophenone is a synthetic organic compound that has garnered interest in various fields of research, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

This compound is characterized by its molecular formula and a molecular weight of 320.2 g/mol. The synthesis typically involves the iodination of 4'-isopropylbenzophenone through electrophilic aromatic substitution, often using iodine in the presence of an oxidizing agent like iodic acid or hydrogen peroxide in solvents such as acetic acid or dichloromethane .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The mechanism involves the inhibition of bacterial DNA synthesis, akin to other known antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Case Study: Anticancer Effects

A recent study examined the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 50 µM. The study concluded that further exploration into its mechanism could reveal new therapeutic avenues for breast cancer treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It is hypothesized that the iodine atom plays a crucial role in enhancing the compound's reactivity and ability to form covalent bonds with cellular macromolecules, leading to disruption of essential cellular processes .

Research Applications

Beyond its potential as an antimicrobial and anticancer agent, this compound serves as an intermediate in organic synthesis, facilitating the development of more complex molecules in medicinal chemistry . Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.